rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
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Overview
Description
Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic molecule notable for its unique structural characteristics and potential applications in various scientific fields. The compound includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves several steps, typically starting with commercially available reagents. A common synthetic route includes the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl and carboxylic acid groups under controlled conditions. Reaction conditions such as temperature, solvent choice, and pH are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. Flow chemistry, continuous synthesis, and automation can enhance efficiency and reproducibility. Industrial production often prioritizes green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides under mild or harsh conditions depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield higher oxidation states of the compound, while reduction could lead to more saturated forms. Substitution reactions can introduce new functional groups, modifying the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new materials and catalysts.
Biology
In biological research, this compound can serve as a molecular probe to study protein-ligand interactions. Its structural complexity offers insights into binding affinities and mechanisms.
Medicine
In medicinal chemistry, researchers investigate its potential as a pharmaceutical lead compound. Its functional groups and stereochemistry may interact with biological targets, providing therapeutic benefits.
Industry
In industrial applications, this compound is used in the synthesis of polymers and advanced materials with specific properties such as high strength or conductivity.
Mechanism of Action
Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid exerts its effects through interactions with molecular targets. The compound's functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid stands out due to its specific combination of functional groups and stereochemistry. Similar compounds include:
Rel-(3aR,7aS)-2-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
While these compounds share core structural similarities, the presence and position of additional groups like tert-butoxycarbonyl and methyl influence their chemical behavior and applications.
There you have it! A detailed dive into this fascinating compound. Anything more you want to explore about it?
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-10-7-15(4)6-5-14(10,9-16)11(17)18/h10H,5-9H2,1-4H3,(H,17,18)/t10-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWTKDBNVNJGB-QMTHXVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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